molecular formula C19H18N8O B2751931 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-indol-2-yl)methanone CAS No. 2034384-44-4

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-indol-2-yl)methanone

Cat. No. B2751931
CAS RN: 2034384-44-4
M. Wt: 374.408
InChI Key: HPWMLDIMNLKTBR-UHFFFAOYSA-N
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Description

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-indol-2-yl)methanone is a useful research compound. Its molecular formula is C19H18N8O and its molecular weight is 374.408. The purity is usually 95%.
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Scientific Research Applications

Anticancer Agent Development

Compounds with the 1,2,4-triazole moiety have been extensively studied for their anticancer properties. The ability of these compounds to form hydrogen bonds with different targets can lead to improved pharmacokinetics and pharmacological properties . This particular compound could be investigated for its cytotoxic activities against various human cancer cell lines, leveraging its potential to selectively target cancer cells while minimizing harm to normal cells.

Drug Discovery

The structural features of 1,2,4-triazole derivatives, such as their aromatic character and hydrogen bonding capability, make them valuable scaffolds in drug discovery . The compound could be a key intermediate in synthesizing new drugs with enhanced efficacy and reduced side effects.

Organic Synthesis

1,2,4-Triazole derivatives are important in organic synthesis due to their stability and reactivity. This compound could be used to synthesize a wide range of organic molecules, potentially leading to the discovery of new reactions and synthetic methods .

Supramolecular Chemistry

The hydrogen bonding ability and dipole moment of 1,2,4-triazole derivatives make them suitable for creating supramolecular structures. These structures are crucial in developing sensors, catalysts, and materials with specific properties .

Bioconjugation

Bioconjugation involves attaching two molecules to form a hybrid compound with unique properties. The compound could be used in bioconjugation to attach biomolecules to various substrates, aiding in targeted drug delivery and diagnostic applications .

Fluorescent Imaging

Derivatives of 1,2,4-triazole have applications in fluorescent imaging due to their ability to emit light under certain conditions. This compound could be modified to serve as a fluorescent probe, helping to visualize biological processes in real-time .

Mechanism of Action

Target of Action

It’s known that both indole and triazole derivatives can bind with high affinity to multiple receptors . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Mode of Action

It’s known that the triazole ring can act as a hydrogen bond acceptor and donor, simultaneously . This allows it to offer various types of binding to the target enzyme . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .

Biochemical Pathways

It’s known that indole and triazole derivatives can affect a wide range of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

It’s known that heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring, can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

It’s known that indole and triazole derivatives can have various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

properties

IUPAC Name

1H-indol-2-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N8O/c28-19(16-11-14-3-1-2-4-15(14)22-16)26-9-7-25(8-10-26)17-5-6-18(24-23-17)27-13-20-12-21-27/h1-6,11-13,22H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWMLDIMNLKTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-indol-2-yl)methanone

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